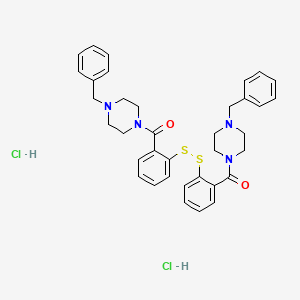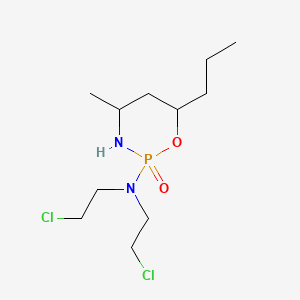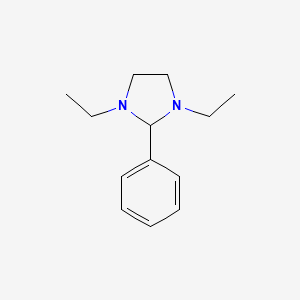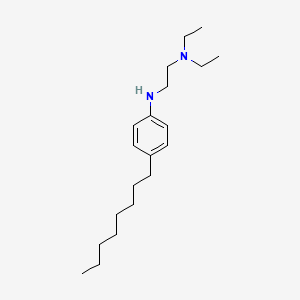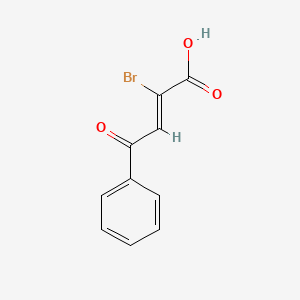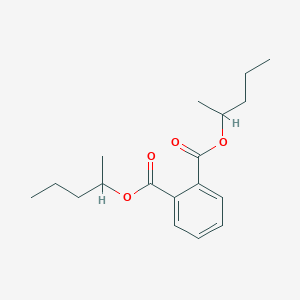
Phthalic acid, bis(2-pentyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic acid, bis(2-pentyl) ester is a type of phthalate ester, which is a derivative of phthalic acid. Phthalate esters are widely used as plasticizers to enhance the flexibility, durability, and longevity of plastic products. These compounds are known for their ability to improve the mechanical properties of various materials, making them essential in numerous industrial applications .
Preparation Methods
Phthalic acid, bis(2-pentyl) ester is typically synthesized through the esterification of phthalic anhydride with 2-pentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial production methods often involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through various separation techniques, including distillation and crystallization .
Chemical Reactions Analysis
Phthalic acid, bis(2-pentyl) ester undergoes several types of chemical reactions, including:
Oxidation: The ester can undergo oxidation reactions to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under specific reaction conditions.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions are phthalic acid and its derivatives .
Scientific Research Applications
Phthalic acid, bis(2-pentyl) ester has various scientific research applications, including:
Mechanism of Action
The mechanism of action of phthalic acid, bis(2-pentyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility . In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Phthalic acid, bis(2-pentyl) ester can be compared with other phthalate esters, such as:
Di-n-butyl phthalate (DBP): Similar in structure but with different alkyl groups, DBP is also used as a plasticizer.
Diethyl phthalate (DEP): Another phthalate ester with shorter alkyl chains, used in personal care products.
Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with longer alkyl chains, known for its flexibility-enhancing properties.
This compound is unique due to its specific alkyl groups, which provide distinct mechanical and chemical properties compared to other phthalate esters .
Properties
CAS No. |
75151-00-7 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
dipentan-2-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-5-9-13(3)21-17(19)15-11-7-8-12-16(15)18(20)22-14(4)10-6-2/h7-8,11-14H,5-6,9-10H2,1-4H3 |
InChI Key |
LGOBSDYKTFVEGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



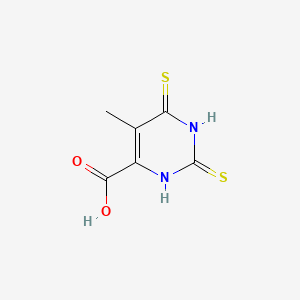

![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
